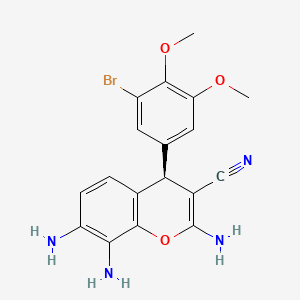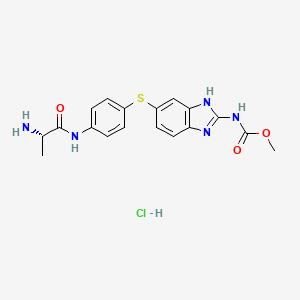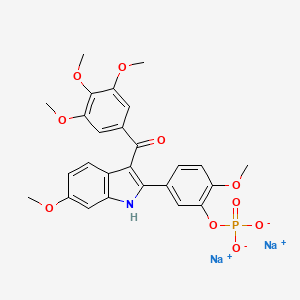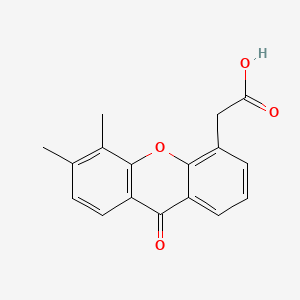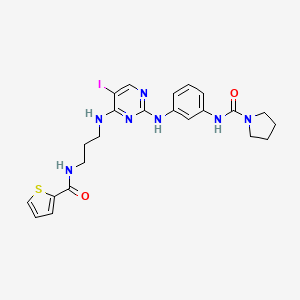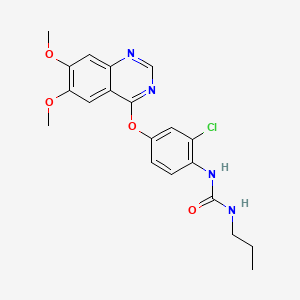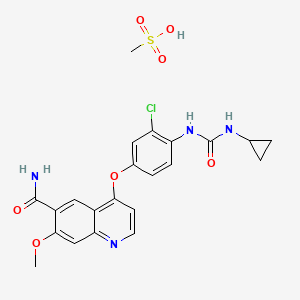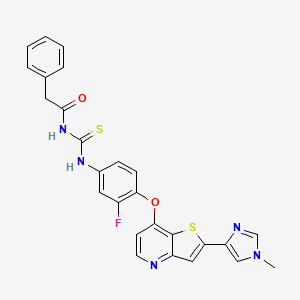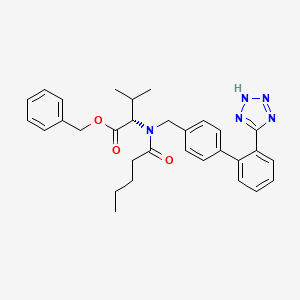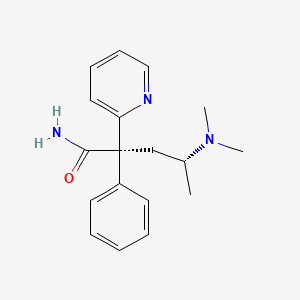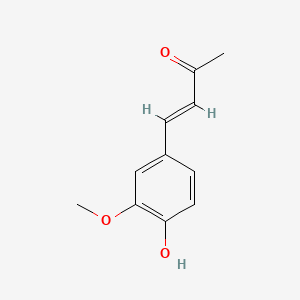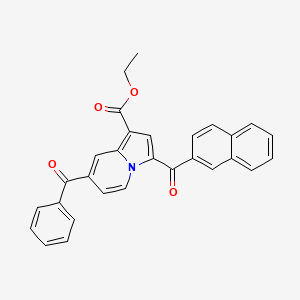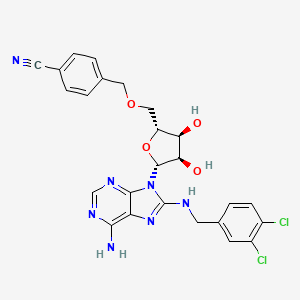
Idoxifeno
Descripción general
Descripción
Inicialmente se desarrolló para el tratamiento del cáncer de mama y la osteoporosis posmenopáusica, pero nunca se comercializó debido a una eficacia insuficiente . El idoxifeno está relacionado estructuralmente con el tamoxifeno, otro SERM conocido, pero incluye un átomo de yodo en la posición 4, lo que aumenta su afinidad por el receptor de estrógenos .
Aplicaciones Científicas De Investigación
Química: La estructura única del idoxifeno lo convierte en un compuesto valioso para estudiar los efectos de la sustitución de yodo en la actividad de los SERM.
Biología: Se ha utilizado en investigación para comprender el papel de los receptores de estrógenos en varios procesos biológicos.
Medicina: El this compound se investigó por su potencial para tratar el cáncer de mama y la osteoporosis posmenopáusica.
Industria: Aunque no se comercializó, la síntesis y las propiedades del this compound han proporcionado información valiosa para el desarrollo de otros SERM.
Mecanismo De Acción
El idoxifeno ejerce sus efectos al unirse a los receptores de estrógenos y modular su actividad . Actúa como un agonista a través del elemento de respuesta a los estrógenos (ERE) en los osteoblastos formadores de hueso, estimulando la apoptosis de los osteoclastos y contribuyendo al mantenimiento de la homeostasis ósea . En las células endometriales humanas, el this compound tiene una actividad agonista insignificante y puede bloquear la expresión genética inducida por los estrógenos . Esta actividad específica de tejido distingue al this compound de otros SERM.
Análisis Bioquímico
Biochemical Properties
Idoxifene is an agonist through the estrogen response element (ERE) and exhibits similar post-receptor effects to estrogen in bone-forming osteoblasts . It also stimulates osteoclast apoptosis . These pleiotropic effects ultimately could contribute to the maintenance of bone homeostasis .
Cellular Effects
Idoxifene has been shown to have significant effects on various types of cells. In bone-forming osteoblasts, it exhibits similar post-receptor effects to estrogen . It also stimulates osteoclast apoptosis, contributing to the maintenance of bone homeostasis . In human endometrial cells, where estrogen is a potent agonist through the ERE, idoxifene has negligible agonist activity .
Molecular Mechanism
Idoxifene’s mechanism of action is primarily through its role as an agonist of the estrogen response element (ERE) . It exhibits similar post-receptor effects to estrogen in bone-forming osteoblasts . It differs from estrogen in a tissue-specific manner. In human endometrial cells, where estrogen is a potent agonist through the ERE, idoxifene has negligible agonist activity . Moreover, idoxifene is able to block estrogen-induced gene expression in endometrial cells .
Dosage Effects in Animal Models
In animal models, Idoxifene has been shown to prevent bone loss and lower cholesterol levels in ovariectomized rats . At a dosage of 0.5 mg/kg·day, Idoxifene completely prevented loss of both lumbar and proximal tibial bone mineral density (BMD) .
Métodos De Preparación
La síntesis del idoxifeno implica varios pasos. Una de las rutas sintéticas a gran escala incluye los siguientes pasos :
Acilación de Friedel-Crafts: El 2-cloroetoxi benceno se acila con ácido 2-fenilbutírico.
Reacción con 4-yodofenillitio: La cetona resultante se hace reaccionar con 4-yodofenillitio, que se prepara por monolitiación de 1,4-diiodobenceno.
Formación del producto final: El producto final, this compound, se obtiene después de la purificación.
Análisis De Reacciones Químicas
El idoxifeno experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: El this compound puede oxidarse en condiciones específicas para formar los óxidos correspondientes.
Reducción: Se puede reducir para formar derivados desyodados.
Sustitución: El this compound puede sufrir reacciones de sustitución, particularmente involucrando el átomo de yodo.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación, agentes reductores como el hidruro de aluminio y litio para la reducción y nucleófilos para las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados.
Comparación Con Compuestos Similares
El idoxifeno es similar a otros moduladores selectivos del receptor de estrógenos como el tamoxifeno, el raloxifeno y el toremifeno . Tiene características únicas que lo distinguen:
Toremifeno: El this compound tiene una mayor afinidad de unión relativa por el receptor de estrógenos en comparación con el toremifeno.
Estas características únicas hacen del this compound un compuesto valioso para la investigación y posibles aplicaciones terapéuticas.
Propiedades
IUPAC Name |
1-[2-[4-[(E)-1-(4-iodophenyl)-2-phenylbut-1-enyl]phenoxy]ethyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30INO/c1-2-27(22-8-4-3-5-9-22)28(23-10-14-25(29)15-11-23)24-12-16-26(17-13-24)31-21-20-30-18-6-7-19-30/h3-5,8-17H,2,6-7,18-21H2,1H3/b28-27- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKOTMDDZAJTGQ-DQSJHHFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)OCCN2CCCC2)C3=CC=C(C=C3)I)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C1=CC=C(C=C1)OCCN2CCCC2)\C3=CC=C(C=C3)I)/C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5043926 | |
| Record name | Idoxifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5043926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116057-75-1 | |
| Record name | Idoxifene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116057-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Idoxifene [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116057751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Idoxifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5043926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IDOXIFENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/456UXE9867 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate](/img/structure/B1683789.png)
